n-(3,4-Dihydroxyphenethyl)methacrylamide n-(3,4-Dihydroxyphenethyl)methacrylamide
Brand Name: Vulcanchem
CAS No.: 471915-89-6
VCID: VC7845037
InChI: InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16)
SMILES: CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

n-(3,4-Dihydroxyphenethyl)methacrylamide

CAS No.: 471915-89-6

Cat. No.: VC7845037

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

n-(3,4-Dihydroxyphenethyl)methacrylamide - 471915-89-6

Specification

CAS No. 471915-89-6
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide
Standard InChI InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16)
Standard InChI Key NQIMONOHVBBZKE-UHFFFAOYSA-N
SMILES CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O
Canonical SMILES CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O

Introduction

Chemical Structure and Key Identifiers

DMA’s IUPAC name is N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide, reflecting its bifunctional design . The catechol group (3,4-dihydroxyphenethyl) facilitates strong interfacial interactions via hydrogen bonding and metal coordination, while the methacrylamide group (CH2=C(CH3)-CO-NH-\text{CH}_2=\text{C(CH}_3\text{)-CO-NH-}) enables free-radical polymerization . Key identifiers include:

PropertyValue
CAS No.471915-89-6
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight221.25 g/mol
Density1.28 g/cm³
Boiling Point452.3±45.0 °C (predicted)

Synthesis and Characterization

Synthesis Methodology

DMA is synthesized through a reaction between dopamine hydrochloride and methacrylic anhydride under alkaline conditions . A representative protocol involves:

  • Dissolving sodium tetraborate and sodium carbonate in deionized water under nitrogen bubbling.

  • Adding dopamine hydrochloride followed by dropwise addition of methacrylic anhydride.

  • Adjusting the pH to 9 with sodium carbonate and stirring for 12 hours.

  • Purifying the product via extraction with ethyl acetate and recrystallization in n-hexane .

This method yields DMA as a white powder with a 65% efficiency .

Structural Validation

Fourier-transform infrared spectroscopy (FTIR) confirms the presence of catechol (–OH stretch at 3200–3500 cm1^{-1}) and methacrylamide (C=O stretch at 1640 cm1^{-1}) . Nuclear magnetic resonance (1H^1\text{H}-NMR) in dimethyl sulfoxide (DMSO) reveals peaks at δ 6.6–6.8 ppm (aromatic protons) and δ 5.3–5.7 ppm (methacrylamide vinyl protons) .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows DMA degrades in two stages:

  • Stage 1 (50–200°C): Loss of adsorbed water (2–3% mass loss).

  • Stage 2 (200–500°C): Decomposition of the methacrylamide and catechol groups (85% mass loss) .

Solubility and Wettability

DMA is soluble in polar solvents like DMSO and ethanol but insoluble in n-hexane. Its catechol group enhances wettability on hydrophilic surfaces, reducing the contact angle of dentin from 75° to 42° .

Applications in Dental Adhesives

Shear Bond Strength and Microleakage

In dental composites, DMA primers (5–15% in DMSO/ethanol) significantly improve shear bond strength (SBS) compared to controls:

AdhesivePrimer ConcentrationSBS (MPa)Microleakage (Score)
SB215% DMA38.2 ± 3.11.2 ± 0.4
ControlNone22.5 ± 2.82.8 ± 0.6

Data sourced from . SB2: Spectrum Bond.

DMA’s catechol group binds to dentin’s hydroxyapatite, while the methacrylamide integrates with resin monomers, creating a durable interface .

Degree of Conversion (DC) Trade-off

While DMA enhances adhesion, it reduces the DC of adhesives by 12–18% due to radical scavenging by catechol groups . For example, Single Bond Universal’s DC drops from 78% (control) to 65% with 15% DMA .

Biomedical Applications Beyond Dentistry

Metalloproteinase Inhibition

DMA inhibits matrix metalloproteinases (MMPs) at concentrations ≤25 µmol/L, stabilizing collagen in dentin and potentially slowing caries progression.

Cytocompatibility

MTT assays on L929 fibroblasts show >90% cell viability at 25 µmol/L DMA, confirming low cytotoxicity .

Future Directions and Challenges

Optimizing Polymerization Efficiency

Strategies to mitigate DC reduction include copolymerizing DMA with high-efficiency initiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .

Expanding Biomedical Uses

Ongoing research explores DMA in:

  • Tissue Engineering: Catechol-mediated cell adhesion in hydrogels.

  • Drug Delivery: pH-responsive micelles leveraging catechol-metal coordination.

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